

Application Notes and Protocols for RSV604 R Enantiomer in Drug Resistance Studies

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Compound of Interest

Compound Name: RSV604 (R enantiomer)

Cat. No.: B2979541

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the R enantiomer of RSV604 in drug resistance studies against Respiratory Syncytial Virus (RSV). The protocols outlined below are intended to assist researchers in characterizing the antiviral activity of RSV604, selecting for resistant viral variants, and identifying the genetic basis of resistance. The RSV604 R enantiomer serves as a critical negative control in these experiments due to its significantly lower antiviral activity compared to the active S enantiomer (RSV604).

Introduction to RSV604 and its Enantiomers

RSV604 is a novel, potent, and non-fusion inhibitor of RSV replication that targets the viral nucleocapsid (N) protein.^{[1][2]} This mechanism of action is distinct from many other anti-RSV compounds in development. The antiviral activity of this chemical series resides almost exclusively in the S enantiomer.^[3] The R enantiomer of RSV604 is substantially less active, making it an ideal negative control for in vitro and cell-based assays to ensure that the observed antiviral effects are specific to the S enantiomer and not due to off-target or non-specific effects of the chemical scaffold. One vendor reports an IC₅₀ of 27.8 μ M for a related R-enantiomer compound (17c) against RSV in HEp-2 cells, highlighting its reduced potency.^[4]

The N protein is a crucial component of the RSV replication machinery, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex.^{[5][6]} This complex serves as the template for viral transcription and replication. RSV604 is believed to inhibit RSV replication by interfering with the function of the N protein, although the precise

mechanism is still under investigation.[1][7][8][9] Resistance to RSV604 has been mapped to mutations within the N gene.[2]

Data Presentation

The following tables summarize the quantitative data relevant to the use of RSV604 and its R enantiomer in drug resistance studies.

Table 1: In Vitro Antiviral Activity of RSV604 Enantiomers and Resistant Mutants against RSV

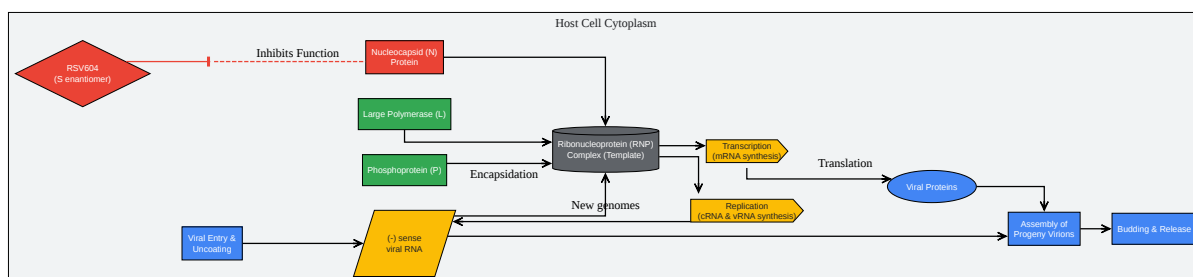
Compound/Virus	Target	Cell Line	Assay Type	EC50 (μM)	Cytotoxicity (CC50, μM)	Selectivity Index (SI = CC50/EC50)
RSV604 (S enantiomer)	Wild-Type RSV (A2)	HEp-2	Plaque Reduction	0.5 - 0.9[3]	>50	>55
RSV604 R enantiomer	Wild-Type RSV (A2)	HEp-2	Plaque Reduction	>25 (est.)*	>50	<2
RSV604-Resistant Mutant 1 (e.g., N protein mutation)	RSV604	HEp-2	Plaque Reduction	10 - 20	>50	>2.5
RSV604-Resistant Mutant 2 (e.g., different N protein mutation)	RSV604	HEp-2	Plaque Reduction	>20	>50	<2.5

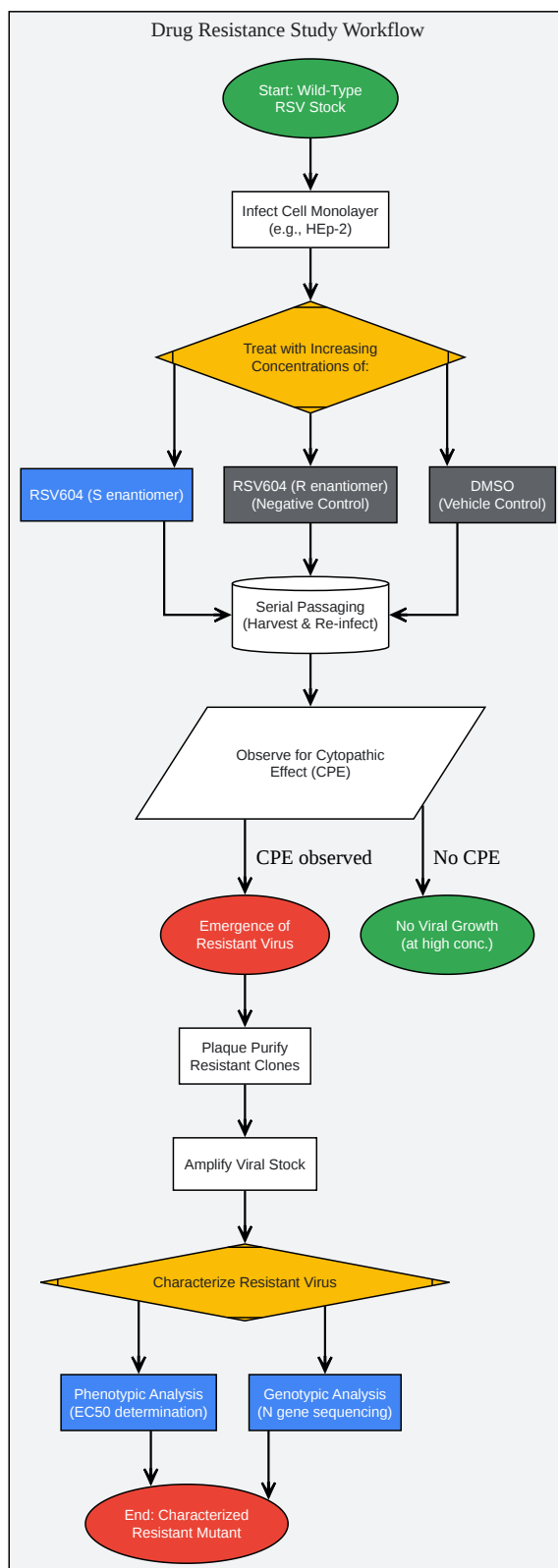
*Estimated based on data for related compounds where the R-enantiomer is significantly less active. A specific EC50 value for the RSV604 R enantiomer is not readily available in the public domain. The provided IC50 of 27.8 μ M for a similar compound supports this estimation.[4]

Signaling Pathways and Experimental Workflows

RSV Nucleocapsid (N) Protein Role in Replication

The following diagram illustrates the central role of the N protein in the RSV replication cycle, which is the target of RSV604.





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